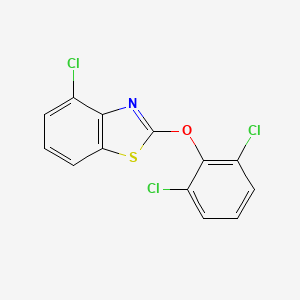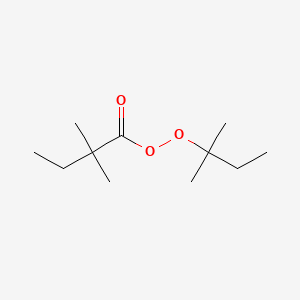
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including fluorophenyl, hydroxy, and triazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenyl intermediates through halogenation reactions.
Hydroxy Group Introduction: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Triazole Ring Formation: The triazole ring is formed through cyclization reactions involving azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl groups may enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with chlorophenyl groups instead of fluorophenyl.
1-Propanone, 1,2-bis(4-bromophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with bromophenyl groups.
Uniqueness
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is unique due to the presence of fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for pharmaceutical development.
Eigenschaften
CAS-Nummer |
107659-34-7 |
|---|---|
Molekularformel |
C17H13F2N3O2 |
Molekulargewicht |
329.30 g/mol |
IUPAC-Name |
1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H13F2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-10-20-21-11-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2 |
InChI-Schlüssel |
PCNYTQPWOFAGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















